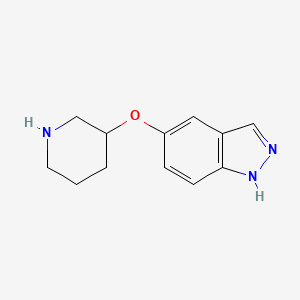

5-(Piperidin-3-yloxy)-1H-indazole

Übersicht

Beschreibung

5-(Piperidin-3-yloxy)-1H-indazole, also known as 5-Piperidin-3-yloxy-1H-indazole or 5-PIPOI, is a synthetic compound that has been studied for its potential applications in various areas of scientific research. It is an indazole derivative, a type of heterocyclic compound that is composed of a six-membered ring containing two nitrogen atoms. 5-PIPOI has been studied for its potential applications in medicinal chemistry, biochemistry, and drug discovery.

Wissenschaftliche Forschungsanwendungen

Piperazine and Piperidine Derivatives in Medicinal Chemistry

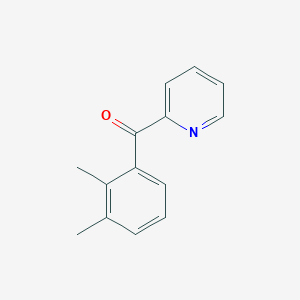

Piperazine-1-yl-1H-indazole derivatives, including compounds related to 5-(Piperidin-3-yloxy)-1H-indazole, are significant in medicinal chemistry. The synthesis of novel compounds in this category, like 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, has been achieved through efficient processes, and these compounds are characterized by spectral analysis. Their potential applications are explored through docking studies (Balaraju, Kalyani, & Laxminarayana, 2019).

Ligands for Human Dopamine Receptors

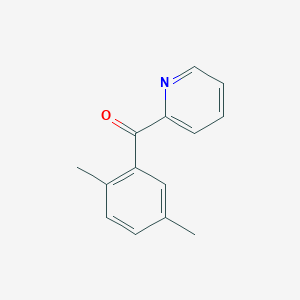

3-(4-Piperidinyl)-5-arylpyrazoles, compounds structurally similar to 5-(Piperidin-3-yloxy)-1H-indazole, have been found to selectively target cloned human dopamine D4 receptors. These compounds also exhibit affinity at voltage-sensitive ion channels. Incorporation of piperazine into the indazole structures leads to high affinity, selective, and orally bioavailable ligands for dopamine receptors, with improved selectivity over ion channels (Collins et al., 1998).

Inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1)

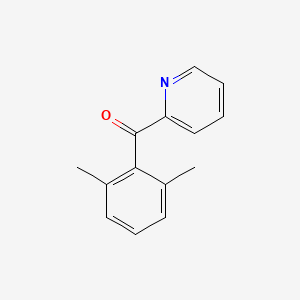

N-1-substituted indazole-3-carboxamide derivatives, which may include structures related to 5-(Piperidin-3-yloxy)-1H-indazole, have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). This includes the synthesis of compounds like 1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide, indicating potential therapeutic applications in conditions like diabetes (Patel et al., 2012).

Antimicrobial Activity

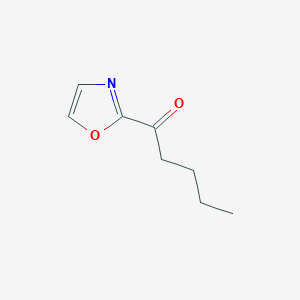

Compounds containing piperidine or pyrrolidine rings, such as 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, have been synthesized and shown strong antimicrobial activity. These findings highlight the potential of piperidine-indazole derivatives in antimicrobial applications (Krolenko, Vlasov, & Zhuravel, 2016).

5-HT Receptor Antagonists and Agonists

Derivatives of indazole, similar in structure to 5-(Piperidin-3-yloxy)-1H-indazole, have been explored as antagonists and agonists for various 5-HT receptors. These include compounds like 1-(1-methylethyl)-N-[2-[4-[(tricyclo[3.3.1.1(3, 7)]dec-1-ylcarbonyl)amino]-1-piperidinyl]ethyl]-1H-indazole-3- carboxamide, indicating their potential in treating neurological and psychiatric disorders (Schaus et al., 1998).

Wirkmechanismus

Target of Action

Piperidine derivatives, which include 5-(piperidin-3-yloxy)-1h-indazole, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Biochemical Pathways

Piperidine derivatives are known to be involved in various biological and pharmacological activities .

Result of Action

Piperidine derivatives are known to have various biological and pharmacological activities .

Eigenschaften

IUPAC Name |

5-piperidin-3-yloxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-11(8-13-5-1)16-10-3-4-12-9(6-10)7-14-15-12/h3-4,6-7,11,13H,1-2,5,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSDKFJPDIYXMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629066 | |

| Record name | 5-[(Piperidin-3-yl)oxy]-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Piperidin-3-yloxy)-1H-indazole | |

CAS RN |

478831-60-6 | |

| Record name | 5-[(Piperidin-3-yl)oxy]-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

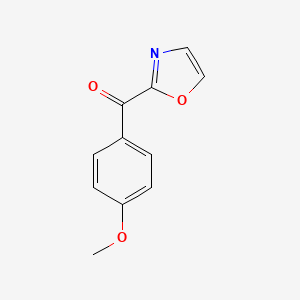

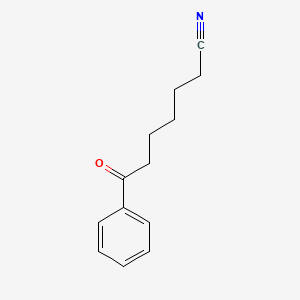

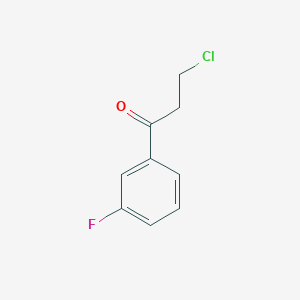

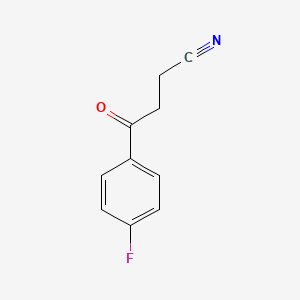

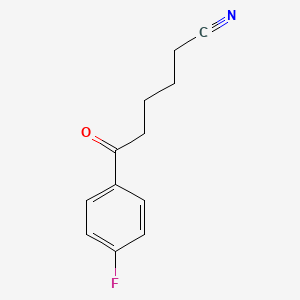

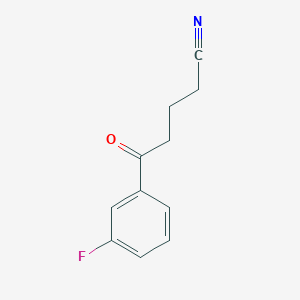

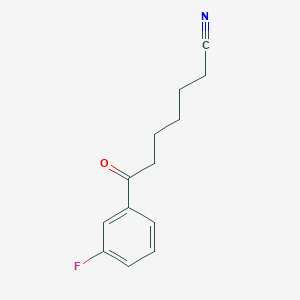

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.